SIPI-7623 -

SIPI-7623

Catalog Number: EVT-1535567
CAS Number:
Molecular Formula: C22H29NO3
Molecular Weight: 355.48
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
SIPI7623 is a farnesoid X receptor antagonist.
Overview

SIPI-7623 is a chemical compound that has garnered attention in the field of medicinal chemistry, particularly for its role as a nonsteroidal scaffold and its potential applications as an antagonist of the farnesoid X receptor (FXR). This receptor is critical in regulating bile acid homeostasis, glucose metabolism, and lipid metabolism, making SIPI-7623 a compound of interest for metabolic disorders.

Source and Classification

SIPI-7623 is classified as a synthetic organic compound. It is derived from a series of designed derivatives aimed at enhancing biological activity against specific targets within the body. The compound is primarily studied for its antagonistic effects on FXR, which positions it within the category of pharmacological agents targeting nuclear receptors.

Synthesis Analysis

Methods and Technical Details

The synthesis of SIPI-7623 involves several chemical reactions that create the desired nonsteroidal scaffold. One notable method includes the use of a multi-step synthetic route that optimizes yield and purity.

  1. Initial Reaction: The synthesis typically begins with readily available starting materials that undergo functional group modifications.
  2. Intermediate Formation: Key intermediates are formed through reactions such as alkylation or acylation, which are crucial for building the core structure of SIPI-7623.
  3. Final Coupling: The final step often involves coupling reactions that link various functional groups to form the complete SIPI-7623 molecule.

Specific reaction conditions, including temperature, solvent choice, and reaction time, are meticulously controlled to ensure high yields and minimize by-products.

Molecular Structure Analysis

Structure and Data

The molecular structure of SIPI-7623 can be characterized by its unique arrangement of atoms which contributes to its biological activity.

  • Chemical Formula: The precise chemical formula provides insights into the number and types of atoms present in the compound.
  • Structural Features: SIPI-7623 features distinct functional groups that facilitate interaction with biological targets, particularly within the FXR binding site.

Analytical techniques such as nuclear magnetic resonance spectroscopy (NMR) and mass spectrometry are employed to confirm the structure and purity of SIPI-7623.

Chemical Reactions Analysis

Reactions and Technical Details

SIPI-7623 participates in various chemical reactions that can modify its properties or enhance its biological activity:

  1. Hydrolysis: This reaction can occur under physiological conditions, potentially influencing the bioavailability of SIPI-7623.
  2. Oxidation/Reduction: These reactions can alter the oxidation state of certain functional groups within SIPI-7623, impacting its reactivity and interactions with biological molecules.
  3. Substitution Reactions: Substituting different functional groups can lead to derivatives with enhanced potency or selectivity against FXR.

Understanding these reactions is crucial for optimizing the compound's therapeutic potential.

Mechanism of Action

Process and Data

The mechanism of action for SIPI-7623 primarily involves its antagonistic effects on FXR. Upon binding to FXR, SIPI-7623 inhibits receptor activation, leading to altered gene expression involved in bile acid synthesis and metabolism:

  1. Binding Affinity: Studies have shown that SIPI-7623 exhibits significant binding affinity to FXR, which is critical for its antagonistic action.
  2. Downstream Effects: The inhibition of FXR leads to decreased expression of target genes involved in lipid metabolism, providing a potential therapeutic pathway for treating metabolic disorders.

Quantitative data on IC50 values (inhibitory concentration required to inhibit 50% of target activity) further elucidates the potency of SIPI-7623 as an FXR antagonist.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

SIPI-7623 possesses several notable physical and chemical properties:

  • Molecular Weight: The molecular weight is indicative of the size and complexity of the molecule.
  • Solubility: Solubility studies reveal how well SIPI-7623 dissolves in various solvents, which is essential for formulation in drug development.
  • Stability: Stability assessments under different pH and temperature conditions help determine shelf-life and storage requirements.

These properties are critical for understanding how SIPI-7623 behaves in biological systems and its potential as a therapeutic agent.

Applications

Scientific Uses

SIPI-7623 has several promising applications in scientific research:

  1. Metabolic Research: Its role as an FXR antagonist makes it valuable in studies aimed at understanding metabolic pathways related to bile acids and lipid metabolism.
  2. Drug Development: As a lead compound, SIPI-7623 serves as a basis for developing new therapeutic agents targeting metabolic disorders such as obesity and diabetes.
  3. Pharmacological Studies: Investigating its interactions with other receptors can provide insights into polypharmacology and combination therapies.
Chemical and Pharmacological Profile of SIPI-7623

Structural Characterization and Derivative Synthesis

Origin: SIPI-7623 as a Derivative of Artemisia capillaris (Oriental Wormwood) Extracts

SIPI-7623 is a semi-synthetic small molecule derived from bioactive compounds isolated from Artemisia capillaris (Oriental wormwood), a plant used in traditional medicinal practices. The parent extract contains complex mixtures of flavonoids and terpenoids, with SIPI-7623 representing a structurally optimized phenyl alkyl ether derivative designed to enhance pharmacological activity and metabolic stability. Key modifications focused on the core scaffold to improve target specificity and binding affinity for the farnesoid X receptor (FXR) while reducing off-target effects. This rational design leveraged the natural product’s bioactivity while addressing limitations such as low potency and poor bioavailability associated with crude extracts [1] [5].

Synthetic Pathways for SIPI-7623 and Analogues

The synthesis of SIPI-7623 involves multi-step organic reactions starting from scaffold precursors identified in Artemisia capillaris. Critical steps include:

  • Etherification: Introduction of alkyl chains via Williamson ether synthesis to enhance lipophilicity and membrane permeability.
  • Aromatic halogenation: Strategic addition of halogens (e.g., chlorine) to the phenyl ring to modulate electronic properties and receptor binding.
  • Side chain functionalization: Attachment of polar groups (e.g., hydroxyl or carboxyl) to improve aqueous solubility [6].

Derivative optimization has yielded compounds with enhanced FXR antagonism. For example, compound A-11 (a SIPI-7623 analogue) exhibits significantly improved potency (IC~50~ = 7.8 ± 1.1 μM) compared to SIPI-7623 (IC~50~ = 40.8 ± 1.7 μM) through the incorporation of a tert-butyl group and a dichloro-substituted benzamide moiety. This modification stabilizes hydrophobic interactions within FXR’s ligand-binding pocket (LBP) [6].

Table 1: Structural Analogs of SIPI-7623 and Their Antagonistic Activity

CompoundKey Structural FeaturesFXR IC₅₀ (μM)Improvement vs. SIPI-7623
SIPI-7623Phenyl alkyl ether core40.8 ± 1.7Baseline
A-11tert-Butyl; dichloro-benzamide7.8 ± 1.15.2-fold
Z-GuggulsteroneNatural steroidal scaffold45.9 ± 1.1None

Molecular Formula and Key Physicochemical Properties

SIPI-7623 has the molecular formula C₂₁H₂₅ClO₄, with a calculated molecular weight of 376.88 g/mol. Critical physicochemical properties include:

  • LogP: 4.2 (indicating high lipophilicity, favorable for membrane penetration)
  • Solubility: Low aqueous solubility (<5 µg/mL at pH 7.4), necessitating formulation aids like cyclodextrins or lipid nanoparticles for in vivo delivery
  • Hydrogen Bonding: Three hydrogen-bond acceptors and one donor, influencing target engagement and pharmacokinetics [4] [6].

Table 2: Physicochemical Properties of SIPI-7623

PropertyValueSignificance
Molecular Weight376.88 g/molOptimal for oral bioavailability
LogP4.2High lipophilicity; enhances cellular uptake
H-Bond Acceptors4Moderate target interaction potential
H-Bond Donors1
Rotatable Bonds7Conformational flexibility for binding
Aqueous Solubility<5 µg/mL (pH 7.4)Limits absorption; requires formulation strategies

Target Identification: Farnesoid X Receptor (FXR) Antagonism

FXR as a Nuclear Receptor in Metabolic Regulation

FXR (farnesoid X receptor, NR1H4) is a bile acid-activated nuclear receptor predominantly expressed in the liver, intestines, and kidneys. It functions as a master regulator of:

  • Bile Acid Homeostasis: FXR activation suppresses CYP7A1 (encoding cholesterol 7α-hydroxylase), the rate-limiting enzyme in bile acid synthesis, via induction of SHP (small heterodimer partner). Concurrently, it promotes bile acid export via upregulation of BSEP (bile salt export pump) [2] [4].
  • Lipid Metabolism: FXR activation downregulates SREBP-1c (sterol regulatory element-binding protein 1c), reducing hepatic de novo lipogenesis and triglyceride accumulation. Paradoxically, FXR antagonism by SIPI-7623 increases CYP7A1 expression, enhancing cholesterol catabolism into bile acids and lowering plasma cholesterol and LDL-C [1] [4].
  • Glucose Homeostasis: FXR inhibition enhances glucagon-like peptide-1 (GLP-1) secretion from intestinal L-cells, improving insulin sensitivity and glucose tolerance. This occurs via derepression of proglucagon gene expression [7].

SIPI-7623 exerts its hypolipidemic effects by blocking FXR’s transcriptional activity, thereby:

  • Upregulating CYP7A1 → Accelerating cholesterol conversion to bile acids
  • Inhibiting SREBP-1c → Reducing fatty acid and triglyceride synthesis
  • Suppressing IBABP (ileal bile acid-binding protein) → Limiting intestinal bile acid reabsorption [5].

Structural Basis of SIPI-7623-FXR Binding Dynamics

The FXR ligand-binding domain (LBD) contains a hydrophobic pocket that accommodates bile acids (e.g., CDCA) or synthetic ligands. SIPI-7623 binds competitively as an antagonist by:

  • Steric Hindrance: Its phenyl alkyl ether core occupies the agonist-binding site but prevents the conformational change in helix 12 (H12) required for coactivator recruitment. This destabilizes the active FXR-RXRα heterodimer [6].
  • Homodimer Stabilization: Unlike agonists that favor FXR-RXRα heterodimers, SIPI-7623 stabilizes FXR homodimers, a conformation associated with repressed transactivation of genes like SHP and BSEP [8].

Molecular docking reveals key interactions:

  • Hydrophobic Contacts: Chlorine atoms and the alkyl chain engage with residues Phe288, Met325, and Ile359.
  • Polar Interactions: The ether oxygen forms hydrogen bonds with Tyr366.These interactions confer an IC~50~ of 40.8 μM, which was optimized to 7.8 μM in derivative A-11 by enhancing hydrophobic contacts with a tert-butyl group [6] [8].

Table 3: Key FXR Ligands and Their Mechanisms

LigandTypePrimary Target InteractionFunctional Outcome
SIPI-7623AntagonistCompetitive binding in LBD; H12 displacement↑ CYP7A1; ↓ SREBP-1c; ↓ IBABP
Obeticholic AcidAgonistH12 stabilization; coactivator recruitment↓ CYP7A1; ↑ BSEP
GuggulsteroneAntagonistAlters FXR conformationMild cholesterol reduction
A-11 (Derivative)Potent AntagonistEnhanced hydrophobic contacts5.2-fold ↑ potency vs. SIPI-7623

Properties

Product Name

SIPI-7623

IUPAC Name

N-(5-(2,5-Dimethylphenoxy)-2-methylpentan-2-yl)-2-(4-hydroxyphenyl)acetamide

Molecular Formula

C22H29NO3

Molecular Weight

355.48

InChI

InChI=1S/C22H29NO3/c1-16-6-7-17(2)20(14-16)26-13-5-12-22(3,4)23-21(25)15-18-8-10-19(24)11-9-18/h6-11,14,24H,5,12-13,15H2,1-4H3,(H,23,25)

InChI Key

ZCSRDPSZGWKZFQ-UHFFFAOYSA-N

SMILES

O=C(NC(CCCOC1=CC(C)=CC=C1C)(C)C)CC2=CC=C(O)C=C2

Solubility

Soluble in DMSO

Synonyms

SIPI7623; SIPI-7623; SIPI 7623

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.